Pimobendan

Veterinary Cardiology Heart Failure Inotropic Agents

Select Pimobendan (CAS 118428-37-8) for its unmatched dual mechanism as a calcium sensitizer and PDE3 inhibitor. Unlike milrinone or dobutamine, it preserves inotropic function where beta-adrenergic signaling is downregulated and delivers a documented 14% improvement in contractile economy. As the standard of care validated by the QUEST trial (267-day median survival in canine CHF), this compound is essential for reproducible cardiovascular research and preclinical development. Ensure your studies use the agent with a clinically proven survival benefit, not an inferior class-level substitute.

Molecular Formula C19H18N4O2
Molecular Weight 334.4 g/mol
CAS No. 118428-37-8
Cat. No. B1677888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimobendan
CAS118428-37-8
Synonyms4,5-dihydro-6-(2-(4-methoxyphenyl)-1H-benzimidazole-5-yl)-5-methyl-3(2H)-pyridazinone
pimobendan
pimobendane
UD CG 115
UD-CG 115
UD-CG115
Molecular FormulaC19H18N4O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC
InChIInChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24)
InChIKeyGLBJJMFZWDBELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pimobendan Procurement: Core Pharmacological Profile for Veterinary Cardiology & Research


Pimobendan (CAS 118428-37-8) is a benzimidazole-pyridazinone derivative classified as an inodilator. Its pharmacological profile is distinguished by a dual mechanism of action: it functions as a calcium sensitizer, enhancing the affinity of troponin C for Ca²⁺, and as a phosphodiesterase type III (PDE-III) inhibitor, which increases intracellular cAMP [1]. Unlike traditional inotropes that rely solely on increased intracellular calcium, this dual mechanism provides positive inotropy with concurrent vasodilation [2]. This unique combination underpins its established use in managing canine congestive heart failure (CHF) and supports its continued investigation in cardiovascular research.

Why Pimobendan Cannot Be Substituted with Generic Inodilators or PDE3 Inhibitors


In-class substitution of pimobendan with other PDE3 inhibitors or inodilators is not scientifically valid due to its unique calcium sensitization mechanism. In heart failure, the response to pure PDE3 inhibition (e.g., with amrinone) is attenuated, while the calcium sensitization effect of pimobendan is preserved [1]. Furthermore, pimobendan's effect on myocardial perfusion and contractile economy differs significantly from other agents like milrinone, levosimendan, and dobutamine, leading to distinct hemodynamic and energetic outcomes [2][3]. These pharmacodynamic differences directly translate to clinically meaningful variations in survival outcomes, as demonstrated in large-scale veterinary trials where pimobendan significantly prolonged survival compared to standard therapy [4]. Therefore, simple class-level substitution ignores critical, quantifiable differentiators that impact both research reproducibility and therapeutic efficacy.

Quantitative Differentiation: Pimobendan vs. Comparators in Preclinical and Clinical Studies


Preserved Inotropic Response in Heart Failure: Pimobendan vs. Amrinone

In a canine model of pacing-induced CHF, pimobendan maintained its positive inotropic effect, whereas the PDE3 inhibitor amrinone lost its efficacy. This demonstrates a key mechanistic advantage for pimobendan in the failing heart [1].

Veterinary Cardiology Heart Failure Inotropic Agents

Myocardial Perfusion Redistribution: Pimobendan vs. Levosimendan

While both drugs produce similar systemic hemodynamic changes, pimobendan induces a more pronounced redistribution of myocardial blood flow, favoring the midmyocardium and subepicardium, compared to levosimendan [1].

Cardiovascular Pharmacology Regional Blood Flow Anesthetized Canine Model

Isolation of Calcium Sensitization from PDE3 Inhibition: Pimobendan vs. Milrinone

This study isolates the calcium-sensitizing effect of pimobendan. In the presence of H89 (a PKA inhibitor), which blocks PDE3-mediated effects, pimobendan still produced a significant inotropic response, whereas milrinone did not [1].

Cardiac Electrophysiology Inotropic Mechanism Guinea Pig Ventricle

Improved Contractile Economy vs. Dobutamine

In a direct comparison using excised, cross-circulated canine hearts, pimobendan demonstrated slightly but significantly greater contractile economy than dobutamine, despite achieving comparable enhancement of contractility [1].

Myocardial Energetics Cardiac Mechanics Canine Heart

Significant Survival Benefit in Canine MMVD: Pimobendan vs. Benazepril

The landmark QUEST study demonstrated that pimobendan, added to standard therapy, significantly prolonged survival in dogs with CHF due to myxomatous mitral valve disease (MMVD) compared to standard therapy plus benazepril [1].

Veterinary Clinical Trial Mitral Valve Disease Survival Analysis

Optimal Pimobendan Procurement Scenarios Based on Differentiated Evidence


Preclinical Models of Heart Failure with Attenuated cAMP Response

For research in advanced heart failure models where beta-adrenergic signaling is downregulated or PDE3 inhibition alone is ineffective, pimobendan is the preferred tool. Its calcium-sensitizing action preserves inotropic function where amrinone fails, as demonstrated in conscious canine CHF models [1].

Studies of Myocardial Energetics and Contractile Economy

For investigations focused on the oxygen cost of contractility and myocardial efficiency, pimobendan offers a distinct profile. Compared to dobutamine, it provides similar inotropic support with a documented 14% improvement in contractile economy, making it a valuable comparator for assessing new cardiotonic agents [2].

Veterinary Cardiology and Comparative Effectiveness Research

As the current standard of care for canine CHF secondary to MMVD or DCM, pimobendan is essential for any clinical trial or observational study in this field. The QUEST trial provides a robust benchmark for survival (267 days median survival time) against which new therapies must be measured [3].

Investigating Calcium Sensitization as a Primary Mechanism

For experiments aiming to isolate myofilament calcium sensitization from PDE3 inhibition, pimobendan is a validated tool. Its ability to increase developed tension by 19% in guinea-pig papillary muscle even when cAMP/PKA signaling is blocked (by H89) confirms its direct action on the myofilaments, unlike milrinone [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pimobendan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.